molecular formula C18H14N4O3S2 B3303940 N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921521-29-1

N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B3303940
CAS RN: 921521-29-1
M. Wt: 398.5 g/mol
InChI Key: VIFRJEWQTZAIHG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole, an amide, and a furan ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds as well as synthetic drugs . The amide group is a common functional group in organic chemistry, and it’s present in many biological molecules, including proteins. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the functional groups present .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide group might undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The thiazole ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents. The aromatic rings might contribute to its UV/Vis absorption properties .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c1-10-4-5-12-14(7-10)27-18(20-12)21-15(23)8-11-9-26-17(19-11)22-16(24)13-3-2-6-25-13/h2-7,9H,8H2,1H3,(H,19,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFRJEWQTZAIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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